Phellinusfuran A

Description

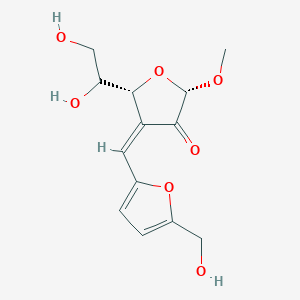

Phellinusfuran A is a furan-type polyphenolic compound isolated from Phellinus spp., a genus of medicinal fungi belonging to the order Hymenochaetaceae. It is classified as a secondary metabolite derived from the phenylpropanoid pathway, a key biosynthetic route in fungi for producing bioactive molecules . Structurally, it features a furan ring core substituted with hydroxyl and alkyl groups, contributing to its redox properties and biological activities.

Pharmacological studies highlight its significant anti-tumor, antioxidant, hepatoprotective, and anti-inflammatory properties. For instance, it inhibits tumor cell proliferation by modulating apoptosis-related proteins (e.g., Bax/Bcl-2 ratio) and suppresses reactive oxygen species (ROS) generation in hepatic cells . Extraction methods such as ethanol-water solvent systems, ultrasound-assisted extraction, and enzymatic hydrolysis are commonly employed to isolate this compound, with yields optimized at 50–60°C and neutral pH conditions .

Properties

Molecular Formula |

C13H16O7 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

(2S,4Z,5R)-5-(1,2-dihydroxyethyl)-4-[[5-(hydroxymethyl)furan-2-yl]methylidene]-2-methoxyoxolan-3-one |

InChI |

InChI=1S/C13H16O7/c1-18-13-11(17)9(12(20-13)10(16)6-15)4-7-2-3-8(5-14)19-7/h2-4,10,12-16H,5-6H2,1H3/b9-4+/t10?,12-,13+/m1/s1 |

InChI Key |

OLAJHZSASFEBCD-SZVJZYDNSA-N |

Isomeric SMILES |

CO[C@@H]1C(=O)/C(=C\C2=CC=C(O2)CO)/[C@@H](O1)C(CO)O |

Canonical SMILES |

COC1C(=O)C(=CC2=CC=C(O2)CO)C(O1)C(CO)O |

Synonyms |

phellinusfuran A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Structural Analogues: Phellinusfuran B: Shares the furan backbone but lacks a hydroxyl group at the C-3 position, resulting in reduced antioxidant capacity compared to this compound . Hypholomine B: A pyranone-type compound with a six-membered oxygen ring. It exhibits stronger anti-tumor activity (IC₅₀ = 12 μM against HepG2 cells) but weaker hepatoprotective effects than this compound .

Biosynthetic Pathways: this compound is synthesized via the phenylpropanoid pathway, whereas Sanghuangsu D originates from the mevalonate pathway. This divergence explains differences in yield and scalability during industrial production .

Q & A

Q. What are the standard methodologies for isolating and characterizing Phellinusfuran A from Phellinus linteus?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like silica gel column chromatography, HPLC, or TLC for purification. Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HR-ESI-MS), and UV/IR spectroscopy. The anti-complementary activity cited in (Table row 30) is validated via in vitro complement system inhibition assays. Researchers should cross-reference spectral data with existing databases (e.g., PubChem) and ensure purity (>95%) via HPLC .

Q. How is the anti-complementary activity of this compound quantified in pharmacological studies?

- Methodological Answer : Anti-complementary activity is measured using hemolytic assays (e.g., inhibition of complement-mediated red blood cell lysis). Researchers prepare serial dilutions of this compound, incubate with serum complement proteins, and quantify hemolysis via spectrophotometry. IC₅₀ values are calculated to compare potency. Studies in (Table row 30) use this approach, with results normalized to positive controls like heparin .

Q. What are the primary challenges in ensuring the reproducibility of this compound extraction across studies?

- Methodological Answer : Variability arises from fungal strain differences, growth conditions (e.g., fruiting body vs. mycelium), and extraction solvents. To mitigate this, researchers should document the fungal source (e.g., fruiting body, as in Table row 30), use standardized solvents (e.g., 80% ethanol), and report yield as a percentage of dry weight. Cross-lab validation via shared protocols is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions often stem from differences in assay models (e.g., human vs. murine complement systems) or compound purity. To address this:

- Compare bioactivity using standardized assays (e.g., CH50 for complement inhibition).

- Replicate studies with rigorously characterized compounds (e.g., NMR-verified this compound).

- Conduct meta-analyses of existing data (e.g., Table rows 30–31) to identify trends in structure-activity relationships .

Q. What experimental designs are optimal for elucidating the molecular targets of this compound in anti-inflammatory pathways?

- Methodological Answer : Use a combination of:

- Molecular docking studies to predict interactions with complement system proteins (e.g., C3, C5).

- Gene knockout models (e.g., CRISPR/Cas9-modified cell lines) to validate target involvement.

- Transcriptomic/proteomic profiling to identify downstream signaling changes. Reference (Table row 30) suggests linking anti-complementary effects to specific cascade inhibition (e.g., classical vs. alternative pathways) .

Q. How can researchers optimize the yield of this compound during large-scale extraction without compromising bioactivity?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables:

- Solvent systems : Ethanol-water mixtures vs. subcritical water extraction.

- Temperature/pressure : Higher temperatures may degrade furan derivatives.

- Post-extraction stabilization : Lyophilization with cryoprotectants to prevent oxidation. Pilot studies should correlate yield (HPLC quantification) with bioactivity (IC₅₀) to identify optimal conditions .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀. Report confidence intervals and apply ANOVA for multi-group comparisons. For omics data, employ pathway enrichment analysis (e.g., KEGG) to link bioactivity to specific pathways .

Q. How should researchers address discrepancies in metabolite profiles between wild and cultivated P. linteus sources of this compound?

- Methodological Answer : Perform metabolomic profiling (LC-MS/MS) to compare wild and cultivated samples. Use Principal Component Analysis (PCA) to identify environmental or genetic factors influencing furanoid biosynthesis. Reference (Table rows 30–32) highlights fruiting body specificity, suggesting cultivation protocols mimic natural growth conditions .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical sourcing and taxonomic verification of P. linteus in this compound research?

- Methodological Answer :

Q. How can researchers enhance the reproducibility of in vivo studies on this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines:

- Report animal strain, sex, and housing conditions.

- Standardize dosing (mg/kg body weight) and administration routes.

- Include sham and positive control groups. This compound’s anti-complementary effects in (Table row 30) require validation in multiple models (e.g., sepsis, autoimmune disease) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.